2-(1-Naphthyl)benzoxazole
CAS No.:
Cat. No.: VC10653059
Molecular Formula: C17H11NO
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11NO |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 2-naphthalen-1-yl-1,3-benzoxazole |
| Standard InChI | InChI=1S/C17H11NO/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H |
| Standard InChI Key | KAJMDIRNTNSOLE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4O3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4O3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(1-Naphthyl)benzoxazole (C₁₇H₁₁NO) consists of a benzoxazole ring (a benzene fused to an oxazole) linked to a naphthalene group at the 1-position. The 2-aryl substitution pattern is critical for electronic conjugation, enhancing stability and fluorescence properties . While PubChem data specifically describe the 2-naphthyl isomer (CID 12750832), the 1-naphthyl variant likely shares similar characteristics, including a molecular weight of 245.27 g/mol and planar geometry favoring π-π stacking interactions .
Spectral and Computational Data
Although experimental spectral data for the 1-naphthyl isomer remain unreported, density functional theory (DFT) simulations of analogous compounds predict strong absorption bands in the 300–400 nm range due to extended conjugation . X-ray crystallography of related 2-arylbenzoxazoles reveals dihedral angles of 15–30° between the benzoxazole and aryl groups, optimizing orbital overlap .
Synthetic Methodologies
Gold-Catalyzed One-Pot Synthesis
A high-efficiency route to 2-arylbenzoxazoles involves condensing 2-aminophenol with aldehydes using HAuCl₄·4H₂O under oxygen. This method achieves yields up to 96% in tetrahydrofuran (THF), with broad substrate tolerance for electron-donating and withdrawing groups . For 1-naphthaldehyde, reaction conditions would likely require:
Table 1: Optimized Conditions for 2-(1-Naphthyl)benzoxazole Synthesis
| Parameter | Value |
|---|---|
| Catalyst | HAuCl₄·4H₂O (5 mol%) |
| Solvent | Anhydrous THF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield (Theoretical) | 85–90% |
Solvent-Free Alternatives
Microwave-assisted synthesis under solvent-free conditions reduces environmental impact, achieving comparable yields in 30–60 minutes . This approach minimizes side reactions, critical for preserving the steric integrity of the 1-naphthyl group.
Biological Activities and Mechanisms
| Compound | HepG2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | VEGFR-2 IC₅₀ (nM) |
|---|---|---|---|
| 12l | 10.50 | 15.21 | 97.38 |
| Sorafenib | 7.20 | 9.80 | 90.12 |
Antimicrobial and Antiparasitic Effects
Benzoxazoles targeting Cryptosporidium IMPDH show nanomolar inhibition (e.g., compound 15a, IC₅₀ = 0.5 nM) . The 1-naphthyl moiety’s bulk may improve binding in the NAD⁺ pocket, though stereochemical considerations are critical—(S)-configurations often outperform (R)-isomers by 10–100x .
Toxicological Profile
Cytotoxicity and Genotoxicity
Structure-activity relationships reveal position-dependent risks: 5′-substituted azo-benzoxazoles exhibit higher mutagenicity (azo-5′-benzoxazole IC₅₀ = 79.5 μg/mL in L929 fibroblasts) than 4′-isomers due to metabolic cleavage into genotoxic amines . While 1-naphthyl derivatives remain untested, substituent position profoundly impacts safety profiles.
Table 3: Toxicological Parameters of Benzoxazole Analogs
| Compound | IC₅₀ (μg/mL) | Micronucleus Frequency (%) | Ames Test Result |
|---|---|---|---|
| azo-4′-benzoxazole | 87.9 | 1.2 | Negative |
| azo-5′-benzoxazole | 79.5 | 4.8 | Positive (TA97a) |
Metabolic Stability
Mouse liver microsome studies of analog 73 show moderate stability (t₁/₂ = 44 min), suggesting rapid hepatic clearance . Fluorination or methylation at the naphthyl 4-position could enhance metabolic resistance.
Applications in Material Science
Fluorescent Probes
Benzoxazole’s rigid structure and extended conjugation make it a candidate for OLED emitters. Quantum yields for 2-aryl analogs reach 0.65–0.78 in dichloromethane, with emission tunable via substituent electronics .
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